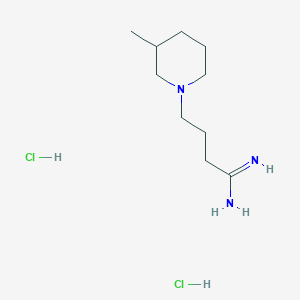![molecular formula C12H8ClN3 B1421022 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1019164-34-1](/img/structure/B1421022.png)
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine
Overview
Description
“4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine” is an organic compound that belongs to the class of phenylpyrazoles . It has a molecular formula of C12H8ClN3 . The compound is a white solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives was synthesized by one-step reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives and N-arylalkyl-2-chloroacetamide . Another study reported the synthesis of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo [1,5-a]pyrazine scaffold in a multigram scale in a cost-efficient manner .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring bound to a phenyl group . The InChI code for the compound is 1S/C12H8ClN3/c13-12-11-8-10 (9-4-2-1-3-5-9)15-16 (11)7-6-14-12/h1-8H .
Physical And Chemical Properties Analysis
“this compound” is a white solid with a melting point of 316–318 °C . Its molecular weight is 229.67 .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : 4-Hydrazinylpyrazolo[1,5-а]pyrazines, a derivative of 4-chloropyrazolo[1,5-а]pyrazines, are synthesized using reactions with hydrazine hydrate. These are further combined with compounds having one or two reactive sites, forming derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. Additionally, reactions with acetylacetone and ethoxymethylene derivatives synthesize 4-(1-pyrazolyl)-substituted pyrazolo[1,5-а]pyrazines (Tsizorik et al., 2018).
Chemical Modifications : Methylpyrazolo[1,5-a]pyrazine-4-carboxylates, synthesized through palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines, are converted into various derivatives, including 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines through cyclocondensation reactions (Tsizorik et al., 2020).
Biological and Pharmacological Activities
Antimycobacterial Activity : Certain N-phenylpyrazine-2-carboxamides, including derivatives of 4-chloro-2-phenylpyrazolo[1,5-a]pyrazine, exhibit significant in vitro activity against Mycobacterium tuberculosis. These compounds demonstrate a broad spectrum of antimycobacterial activity with different substituents on the pyrazine and phenyl core (Zítko et al., 2013).
Anticancer Properties : 5-Benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, synthesized from 4-chloro-2-phenylpyrazolo[1,5-a]pyrazines, have been found to induce apoptosis in H322 lung cancer cells, suggesting potential anticancer applications (Lv et al., 2012).
Miscellaneous Applications
- DNA Binding and Antimicrobial Properties : Pyrazine derivatives, including chlorohydrazinopyrazine derivatives from this compound, have been studied for their physicochemical, cytotoxic, and DNA-binding properties. These compounds have shown high affinity to DNA and potential application in clinical use due to non-toxicity towards human dermal keratinocytes (Mech-Warda et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s synthesized via palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines . The compound’s interaction with its targets could lead to changes in cellular processes, but specific details are currently unavailable .
Result of Action
Similar compounds have shown inhibitory activity in certain assays .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, the compound’s interaction with kinases can inhibit their activity, thereby affecting phosphorylation-dependent signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of kinase activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular toxicity or organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These metabolic processes can affect the compound’s activity and function, as well as its overall impact on cellular processes. For example, the compound may undergo oxidation or reduction reactions, resulting in the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues can also influence its overall effects on the organism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can interact with cytoplasmic proteins and affect signaling pathways .
properties
IUPAC Name |
4-chloro-2-phenylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-11-8-10(9-4-2-1-3-5-9)15-16(11)7-6-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCBQSBWDNAFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019164-34-1 | |
| Record name | 4-chloro-2-phenylpyrazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride](/img/structure/B1420949.png)
![N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide](/img/structure/B1420950.png)
![2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1420951.png)






![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1420962.png)